1H-Pyrrole-2-acetic acid, 1-methyl-5-(4-methylbenzoyl)-, 2-methoxyphenyl ester
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Overview
Description
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester is a complex organic compound with significant applications in various fields. It is known for its unique chemical structure, which includes a pyrrole ring substituted with a methyl group, a p-toluoyl group, and an acetic acid esterified with guaiacol. This compound is often studied for its potential pharmaceutical and industrial applications.
Preparation Methods
The synthesis of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester involves several steps:
Formation of the Pyrrole Ring: The pyrrole ring is typically synthesized through the Paal-Knorr synthesis, which involves the cyclization of a 1,4-dicarbonyl compound with ammonia or a primary amine.
Substitution Reactions: The methyl and p-toluoyl groups are introduced through electrophilic aromatic substitution reactions. These reactions often require catalysts such as Lewis acids (e.g., AlCl3) and are conducted under controlled temperatures.
Esterification: The final step involves the esterification of the acetic acid group with guaiacol. This reaction is typically carried out using acid catalysts like sulfuric acid or p-toluenesulfonic acid under reflux conditions.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester undergoes various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester has diverse applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including anti-inflammatory and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of inflammatory diseases and cancer.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mechanism of Action
The mechanism by which 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester exerts its effects involves several molecular targets and pathways:
Cyclooxygenase Inhibition: The compound inhibits the activity of cyclooxygenase enzymes (COX-1 and COX-2), reducing the production of pro-inflammatory prostaglandins.
Antioxidant Activity: It scavenges free radicals and reduces oxidative stress, protecting cells from damage.
Signal Transduction: The compound may modulate various signaling pathways involved in inflammation and cell proliferation.
Comparison with Similar Compounds
1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester can be compared with other similar compounds, such as:
Tolmetin: A non-steroidal anti-inflammatory drug (NSAID) with a similar pyrrole structure but different substituents.
Ibuprofen: Another NSAID with a different core structure but similar anti-inflammatory properties.
Naproxen: An NSAID with a similar mechanism of action but different chemical structure.
The uniqueness of 1-Methyl-5-p-toluoylpyrrole-2-acetic acid guaiacyl ester lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
88149-59-1 |
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Molecular Formula |
C22H21NO4 |
Molecular Weight |
363.4 g/mol |
IUPAC Name |
(2-methoxyphenyl) 2-[1-methyl-5-(4-methylbenzoyl)pyrrol-2-yl]acetate |
InChI |
InChI=1S/C22H21NO4/c1-15-8-10-16(11-9-15)22(25)18-13-12-17(23(18)2)14-21(24)27-20-7-5-4-6-19(20)26-3/h4-13H,14H2,1-3H3 |
InChI Key |
QVLFOXWWEVUHME-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C2=CC=C(N2C)CC(=O)OC3=CC=CC=C3OC |
Origin of Product |
United States |
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